2-Amino-4-phenylbutanamide
Description
Significance within Amino Acid and Butanamide Chemical Space
As a derivative of phenylalanine, 2-Amino-4-phenylbutanamide belongs to the broad class of amino acids, the fundamental building blocks of proteins. The presence of the phenyl group imparts hydrophobic characteristics, influencing its interactions within biological systems. The butanamide portion of the molecule distinguishes it from a simple amino acid, introducing an amide functional group that is critical for forming peptide-like structures.
The amide bond itself is a subject of extensive study due to its stability and prevalence in nature. researchgate.net Research into amino acid amides, such as this compound, contributes to a deeper understanding of peptide chemistry and the development of novel synthetic methodologies. nih.gov For instance, studies have explored the potential of amino acid amides as precursors in the prebiotic synthesis of peptides, suggesting a plausible pathway for the origin of these crucial biomolecules on early Earth. eppcgs.org This line of inquiry highlights the fundamental importance of compounds like this compound in understanding the chemical evolution of life. eppcgs.org
The structural characteristics of this compound are summarized in the table below:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 99169-43-4 |
| Molecular Formula | C10H14N2O |
| Molecular Weight | 178.23 g/mol |
Foundational Concepts in Chemical Biology Research
In the realm of chemical biology, this compound and related structures serve as valuable probes and building blocks for investigating complex biological processes. The field often utilizes synthetic molecules to mimic, modulate, or inhibit biological pathways, and the unique combination of an amino acid and an amide in this compound makes it a versatile scaffold.
Research has demonstrated that derivatives of amino acid amides can exhibit significant biological activities. For example, N-sulfonyl amino acid amides have been identified as a novel class of fungicides, showcasing the potential for chemically modified amino acid amides in agricultural science. chimia.ch Furthermore, studies on the solubility of N-acetyl amino acid amides in various organic solvents provide crucial insights into the mechanisms of protein solubilization, a fundamental challenge in biotechnology and materials science. nih.gov
The synthesis of various derivatives of this compound allows researchers to explore structure-activity relationships. By modifying the core structure, scientists can fine-tune the compound's properties to target specific enzymes or receptors. This approach is central to drug discovery and the development of new therapeutic agents. For instance, the synthesis of N-substituted derivatives of similar structures has been a focus of medicinal chemistry research. chemicalbook.com
The table below outlines some related butanamide derivatives and their research contexts:
| Compound Name | Research Context |
| N,N-dibenzyl-3-(tert-butyldimethylsilyloxy)-2-(dibenzylamino)-4-phenylbutanamide | Synthesis of building blocks for therapeutically important molecules. d-nb.info |
| 4-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalenenyl-2)amino]-N-phenylbutanamide | Synthesis of new biologically active compounds. jocpr.com |
| 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide | Investigation of anti-inflammatory effects. mdpi.com |
| N,N-dimethyl-4-dimethylamino-2-phenylbutanamide | Organic synthesis. prepchem.com |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJXYGRSPMLWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of 2-Amino-4-phenylbutanamide and its Derivatives
Multiple synthetic strategies have been developed to construct the this compound scaffold, ranging from classical amide bond formation techniques to modern, more efficient methodologies.
Acylation-Based Routes for Amide Bond Formation
Acylation represents a fundamental approach to the synthesis of amides, including this compound. This typically involves the reaction of an amine with a carboxylic acid or its activated derivative. For instance, the acylation of 2-amino-4-phenylbutane with an appropriate acylating agent can yield the corresponding N-substituted this compound. The direct amidation of carboxylic acids can be achieved using various coupling reagents that activate the carboxyl group, facilitating nucleophilic attack by the amine. organic-chemistry.org
Alternatively, starting from 2-amino-4-phenylbutanoic acid, the carboxylic acid functionality can be activated to form an amide bond. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. tcichemicals.com The use of phosphonium (B103445) salts, such as bromotripyrrolidinophosphonium hexafluorophosphate (B91526), also provides an efficient method for amide bond formation with low epimerization rates. tcichemicals.com
| Coupling Reagent | Additive (if any) | Key Features |
|---|---|---|
| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Widely used, byproduct (DCU) can be difficult to remove. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | HOBt | Water-soluble byproduct, easier workup. |
| Propylphosphonic anhydride (B1165640) (T3P®) | - | Promotes direct formation of amides from carboxylic acids and amines. organic-chemistry.org |
| Bromotripyrrolidinophosphonium hexafluorophosphate (PyBOP) | - | Low epimerization, effective for hindered amino acids. tcichemicals.com |
Condensation Reactions Utilizing Amino Acid Precursors
Direct condensation of a carboxylic acid and an amine to form an amide bond with the elimination of water is a green and atom-economical approach. However, this reaction is often thermodynamically unfavorable and requires harsh conditions or the use of catalysts. Titanium(IV) chloride (TiCl4) has been shown to mediate the direct condensation of carboxylic acids and amines, providing amides in good yields. d-nb.infonih.gov This method is applicable to a wide range of substrates. nih.gov
Starting from the precursor 2-amino-4-phenylbutanoic acid, direct condensation with ammonia (B1221849) or an amine in the presence of a suitable condensing agent or catalyst can yield this compound. While direct thermal condensation is possible, it often requires high temperatures which can lead to racemization and decomposition. Catalytic methods, such as those employing boric acid derivatives or titanium alkoxides, offer milder reaction conditions. nih.gov
Enantioselective Synthesis via Chiral Auxiliaries and Metal-Complexed Intermediates
The stereochemistry at the α-carbon is crucial for the biological activity of many amino acid derivatives. Enantioselective synthesis aims to produce a single enantiomer of the target molecule. One common strategy involves the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. While specific examples for this compound are not detailed in the provided results, the general principle is widely applied in amino acid synthesis.
Another approach involves the use of metal-complexed intermediates. Chiral metal catalysts can coordinate to the substrates in a specific geometry, leading to the preferential formation of one enantiomer. For instance, phenylalanine dehydrogenase mutants have been used as biocatalysts for the enantioselective synthesis of non-natural amino acids from 2-oxo acids, achieving excellent enantiocontrol. chemicalbook.comnih.gov This enzymatic approach could potentially be adapted for the synthesis of chiral this compound precursors.
Stereocontrolled Approaches for β-Amino Butanamide Building Blocks
While the target molecule is an α-amino butanamide, stereocontrolled methods for the synthesis of related β-amino acid derivatives are well-established and can provide insights into controlling stereochemistry in similar systems. For example, a two-step stereocontrolled synthesis has been developed for densely functionalized cyclic β-aminoesters, achieving complete diastereoselectivity. nih.gov The key steps involve a cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)-catalyzed sequential, one-pot reaction followed by a diastereoselective reduction. nih.gov
Furthermore, the synthesis of functionalized fused-ring β-amino lactones and lactams has been achieved from strained bicyclic β-amino acids via a stereocontrolled synthetic route. nih.gov This process does not affect the configuration of the existing chiral centers, meaning the stereochemistry of the starting material dictates that of the product. nih.gov These principles of substrate-controlled stereoselection can be applied to the synthesis of chiral derivatives of this compound.
Application of Microwave-Assisted and Mechanochemical Synthesis Techniques
Modern synthetic techniques like microwave-assisted synthesis and mechanochemistry offer significant advantages over traditional methods, including shorter reaction times, higher yields, and often solvent-free conditions, aligning with the principles of green chemistry.
Microwave-Assisted Synthesis: Microwave irradiation has been effectively used to accelerate amide bond formation. The direct reaction of a primary amine with a carboxylic acid under microwave irradiation can produce amides in minutes with high yields, often without the need for a catalyst. tandfonline.comtandfonline.comresearchgate.net This method is environmentally friendly and efficient. tandfonline.comtandfonline.comresearchgate.net Ceric ammonium nitrate (CAN) can also be used as a catalyst in the microwave-assisted direct synthesis of amides from carboxylic acids and amines under solvent-free conditions. nih.gov
Mechanochemical Synthesis: Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), provides a solvent-free alternative for amide synthesis. Several mechanochemical approaches have been developed for forming amide bonds from amines and carboxylic acids using coupling reagents like EDC. nih.govacs.org Furthermore, primary amides have been synthesized mechanochemically from esters using calcium nitride as an ammonia source. nih.govacs.org This technique has been shown to maintain the stereochemical integrity of α-amino esters. nih.govacs.org Thermo-mechanochemistry, combining mechanical and thermal activation, allows for the direct and quantitative conversion of carboxylic acids and amines to amides without any additives. chemrxiv.org
| Technique | Key Advantages | Typical Conditions |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times (minutes), high yields, often solvent-free. tandfonline.comtandfonline.comresearchgate.netnih.gov | Microwave irradiation, with or without a catalyst (e.g., CAN). nih.gov |
| Mechanochemical Synthesis | Solvent-free, environmentally friendly, applicable to a range of substrates. nih.govacs.orgchemrxiv.org | Ball milling, with or without a coupling reagent or catalyst. nih.govacs.org |
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is dictated by its functional groups: the primary amino group, the amide group, and the phenyl ring. These sites allow for a variety of chemical transformations to create a diverse range of derivatives.
The primary amino group is nucleophilic and can undergo a wide array of reactions. Derivatization of amino groups is a common strategy in analytical chemistry to improve detection and separation. rsc.orgmdpi.comnih.gov Common derivatization reactions include:
Acylation: Reaction with acid chlorides or anhydrides to form N-acyl derivatives.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Schiff base formation: Condensation with aldehydes or ketones.
The amide bond itself is generally stable but can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine. The N-H proton of the amide can be deprotonated by a strong base, and the resulting anion can participate in further reactions. The amide carbonyl group can also be reduced to an amine.
The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation, to introduce substituents on the aromatic ring. The position of substitution will be directed by the alkyl side chain.
These derivatization strategies allow for the systematic modification of the this compound structure, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Oxidation Reactions of the Butanamide Scaffold
While specific oxidation reactions for this compound are not extensively documented in publicly available literature, the chemical nature of the butanamide scaffold suggests potential oxidative pathways. The primary amino group is susceptible to oxidation, which could lead to the formation of nitroso, nitro, or imine functionalities under controlled conditions. Furthermore, strong oxidizing agents could potentially cleave the butanamide chain. The presence of the phenyl group also offers a site for oxidation, although this typically requires harsh reaction conditions.
It is important to note that the presence of multiple reactive sites, namely the amino group and the amide linkage, would necessitate careful selection of oxidizing agents and reaction conditions to achieve selective transformation. The development of selective oxidation protocols for the butanamide scaffold of this compound remains an area for further investigation.
Reduction Reactions of Carbonyl Functionalities
The carbonyl group of the amide functionality in this compound is a key site for reduction reactions. A common and effective method for the reduction of amides is the use of strong reducing agents such as lithium aluminum hydride (LiAlH4). chemistrysteps.comquora.comlibretexts.orgucalgary.cachemistrysteps.com This reaction typically converts the amide to the corresponding amine. In the case of this compound, this would result in the formation of 4-phenylbutane-1,2-diamine.
The mechanism of amide reduction by LiAlH4 involves the nucleophilic attack of a hydride ion on the carbonyl carbon. ucalgary.cachemistrysteps.com This is followed by the coordination of the oxygen atom to the aluminum, and subsequent elimination of an aluminate species to form an iminium ion intermediate. A second hydride attack on the iminium ion then yields the final amine product. ucalgary.ca
| Reactant | Reagent | Solvent | Product | Reference |
| Amide (general) | Lithium Aluminum Hydride (LiAlH4) | Diethyl ether or Tetrahydrofuran (THF) | Amine | ucalgary.ca |
| This compound (projected) | Lithium Aluminum Hydride (LiAlH4) | Diethyl ether or Tetrahydrofuran (THF) | 4-phenylbutane-1,2-diamine | N/A |
This table presents a general reaction and a projected outcome for this compound based on established chemical principles.
It is noteworthy that less powerful reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not effective for the reduction of amides. ucalgary.ca
Nucleophilic Substitution Reactions on Substituted Phenyl Rings
The phenyl ring of this compound can potentially undergo nucleophilic aromatic substitution (SNAr) reactions, provided it is appropriately substituted with electron-withdrawing groups. mdpi.com In its unsubstituted form, the phenyl ring is electron-rich and not susceptible to nucleophilic attack. However, the introduction of strong electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions to a leaving group (such as a halide) dramatically activates the ring towards nucleophilic substitution. mdpi.com
The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. mdpi.com The stability of this intermediate is crucial for the reaction to proceed.
For this compound, this would first require the introduction of a suitable leaving group and activating groups onto the phenyl ring. For instance, nitration of the phenyl ring followed by halogenation could produce a substrate capable of undergoing nucleophilic substitution with various nucleophiles such as amines, alkoxides, or thiolates. mdpi.com
| Substrate Requirement | Key Features | Potential Nucleophiles | Reference |
| Activated Aryl Halide | Electron-withdrawing group(s) ortho/para to a leaving group (e.g., F, Cl, Br, I) | Amines, Alkoxides, Thiolates | mdpi.com |
This table outlines the general requirements for nucleophilic aromatic substitution on a phenyl ring.
Modification of Amide Chains and Phenyl Substituents for Structural Diversification
Structural diversification of this compound can be achieved through modifications of both the amide chain and the phenyl ring, leading to a wide array of derivatives with potentially varied biological activities. nih.govwikipedia.org
Amide Chain Modification:
The primary amine and the amide nitrogen of this compound can be functionalized through various reactions. Acylation of the primary amino group with different acid chlorides or anhydrides can introduce a variety of substituents. ncert.nic.in Alkylation of the amide nitrogen, although generally more challenging, can also be achieved under specific conditions. Furthermore, the amide bond itself can be hydrolyzed to the corresponding carboxylic acid, which can then be used as a handle for further modifications, such as esterification or coupling with other amines to form different amides.
Phenyl Substituent Modification:
The phenyl ring offers numerous possibilities for structural diversification. Electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can introduce a wide range of functional groups onto the ring. The position of these substituents will be directed by the existing alkylaminoethyl group. Subsequently, these newly introduced functional groups can be further transformed. For example, a nitro group can be reduced to an amino group, which can then be diazotized and subjected to various Sandmeyer reactions. ncert.nic.in
The synthesis of various phenethylamine (B48288) derivatives highlights the broad scope of modifications possible on the phenyl ring and the amino group, leading to compounds with diverse pharmacological properties. nih.govwikipedia.org
| Modification Site | Reaction Type | Potential Reagents | Resulting Functional Group |
| Primary Amine | Acylation | Acid chlorides, Anhydrides | Substituted Amide |
| Phenyl Ring | Nitration | HNO3, H2SO4 | Nitro |
| Phenyl Ring | Halogenation | Br2, FeBr3 | Bromo |
| Phenyl Ring | Friedel-Crafts Acylation | Acyl chloride, AlCl3 | Ketone |
This table provides examples of potential modifications for the structural diversification of this compound.
Molecular Interactions and Biological Mechanisms of Action
Enzyme Inhibition and Allosteric Modulation Studies
Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site for the endogenous agonist. wikipedia.org This binding event changes the receptor's conformation, which in turn alters its response to the agonist. wikipedia.org This modulation can be positive, increasing the agonist's affinity or efficacy, or negative, decreasing these properties. wikipedia.org This mechanism allows for a more fine-tuned regulation of protein function compared to direct competitive inhibition or activation. youtube.com
Allosteric modulators that potentiate the receptor's function are known as Positive Allosteric Modulators (PAMs). nih.gov Studies on metabotropic glutamate receptors (mGluRs) have shown that PAMs can enhance the receptor's response to glutamate. For instance, compounds like SIB-1893 and MPEP have been identified as positive allosteric modulators for the human metabotropic glutamate receptor 4 (hmGluR4). nih.gov The binding of these modulators is thought to occur within the seven-transmembrane (7-TM) region of the receptor. nih.gov
Table 1: Examples of Allosteric Modulators and Their Targets
| Modulator | Receptor Target | Type of Modulation | Reference |
|---|---|---|---|
| SIB-1893 | hmGluR4 | Positive | nih.gov |
| MPEP | hmGluR4 | Positive | nih.gov |
| Benzodiazepines | GABAA | Positive | wikipedia.org |
| Maraviroc | CCR5 | Negative | youtube.com |
Metabolic pathways are series of chemical reactions occurring within a cell, catalyzed by enzymes, that result in a specific product. The phenylalanine (Phe) metabolic pathway is crucial for normal physiological function, and its disruption can lead to disorders like Phenylketonuria (PKU), caused by a deficiency in the L-phenylalanine-4-hydroxylase enzyme. researchgate.net This pathway involves several enzymes that convert Phe into other essential molecules. nih.gov Small molecules can potentially interact with these enzymes, either inhibiting or modulating their activity, thereby affecting the entire metabolic cascade. For example, in the biosynthesis of pyrimidines, the enzyme aspartate transcarbamoylase is a key allosteric enzyme whose activity is regulated by other molecules. nih.gov
The catalytic activity of enzymes often relies on specific amino acid residues within the active site that can act as nucleophiles. nih.gov These residues have side chains with electron-rich groups capable of attacking electrophilic centers on a substrate, initiating a chemical reaction. nih.gov Common nucleophilic amino acids include Cysteine (Cys), Serine (Ser), Histidine (His), Aspartate (Asp), Glutamate (Glu), Lysine (Lys), and Tyrosine (Tyr). frontiersin.org The reactivity of these residues can be exploited by small molecules designed to form covalent bonds with them, leading to irreversible inhibition or modulation of the enzyme. Studies using alkyl bromide-containing non-canonical amino acids have demonstrated broad reactivity with a range of nucleophilic residues beyond just cysteine. frontiersin.orgresearchgate.net
Table 2: Common Nucleophilic Amino Acid Residues in Enzymes
| Amino Acid | Side Chain Functional Group | Typical Role | Reference |
|---|---|---|---|
| Cysteine | Thiol (-SH) | Nucleophilic attack on carbonyls, alkyl halides | nih.gov |
| Serine | Hydroxyl (-OH) | Nucleophilic attack in serine proteases | nih.gov |
| Histidine | Imidazole | General acid-base catalysis, nucleophile | nih.gov |
| Aspartate | Carboxylate (-COO-) | Nucleophilic attack, general base | nih.gov |
| Glutamate | Carboxylate (-COO-) | Nucleophilic attack, general base | nih.gov |
| Lysine | Amine (-NH3+) | Forms Schiff bases, nucleophilic attack | nih.gov |
| Tyrosine | Phenol (-OH) | Nucleophilic attack | frontiersin.org |
Receptor Binding and Ligand-Receptor Complex Formation
The interaction between a ligand (such as a small molecule) and its receptor is a fundamental process in cellular signaling. This process begins with the ligand binding to a specific site on the receptor, leading to the formation of a ligand-receptor complex. nih.gov This initial binding event can trigger conformational changes in the receptor, leading to its activation and the initiation of downstream signaling pathways. nih.gov The formation of these complexes can be studied using techniques like fluorescence correlation spectroscopy (FCS), which allows for the direct observation of ligand-induced receptor clustering in the plasma membrane of living cells. nih.gov
Molecular recognition refers to the specific interaction between two or more molecules through noncovalent interactions. A key example is the recognition of the guanidinium group, the functional moiety of the amino acid arginine. researchgate.net This positively charged group can form strong, bidentate hydrogen bonds with oxoanions like carboxylates and phosphates. nih.govmit.edu This interaction is crucial in many biological processes, where arginine residues in the active sites of enzymes bind to anionic substrates. researchgate.net The specific geometry and charge distribution of the guanidinium group allow it to bind strongly and selectively, making it a common motif in both natural proteins and synthetic supramolecular receptors designed to target anions. researchgate.netnih.gov
Protein-Protein Interactions and Targeted Protein Degradation Modulators
Protein-protein interactions (PPIs) are essential for nearly all cellular processes, including signal transduction, cell proliferation, and apoptosis. nih.gov The modulation of aberrant PPIs represents a significant therapeutic strategy for various diseases. nih.gov One revolutionary approach to modulating PPIs is Targeted Protein Degradation (TPD). nih.gov This strategy utilizes the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. nih.govnih.gov
This is often achieved using heterobifunctional molecules known as proteolysis-targeting chimeras (PROTACs). nih.gov A PROTAC consists of two "warheads" connected by a linker: one binds to the target protein (Protein of Interest, POI), and the other binds to an E3 ubiquitin ligase. nih.gov
The core mechanism of many TPD strategies involves the recruitment of a target protein to an E3 ubiquitin ligase by a small molecule. researchgate.net The E3 ligase is the component of the UPS that specifically recognizes the substrate and catalyzes the transfer of ubiquitin to it. nih.govreactome.org By forming a ternary complex between the target protein, the small-molecule degrader, and an E3 ligase, the degrader induces the ubiquitination and subsequent proteasomal degradation of the target protein. nih.gov
Commonly exploited E3 ligases include Cereblon (CRBN), a substrate receptor for the CUL4 E3 ligase complex, and Von Hippel-Lindau (VHL). nih.gov Small molecules like thalidomide and its analogs (known as immunomodulatory drugs or IMiDs) bind to CRBN, altering its substrate specificity to induce the degradation of proteins like IKZF1 and IKZF3. nih.gov This principle has been expanded to develop a wide range of degraders targeting various proteins for elimination by recruiting them to different E3 ligases. drughunter.comyoutube.com
Table 3: E3 Ubiquitin Ligases and Associated Recruiting Ligands/Modulators
| E3 Ligase | Example Ligand/Modulator | Mechanism | Reference |
|---|---|---|---|
| Cereblon (CRBN) | Thalidomide, Pomalidomide | Binds to CRBN, leading to degradation of neo-substrates (e.g., IKZF1/3) | nih.gov |
| Von Hippel-Lindau (VHL) | VHL-based PROTACs | Ligand recruits target protein to VHL for ubiquitination | nih.gov |
| MDM2 | A1874 (PROTAC) | Recruits BRD4 to MDM2 for degradation | nih.gov |
| cIAP1 | SNIPER molecules | Recruits target proteins (e.g., CRABPs) to cIAP1 for degradation | nih.gov |
| DCAF15 | Indisulam | Promotes recruitment of RBM39 to the CUL4-DCAF15 complex | nih.gov |
Nucleic Acid Interactions and Associated Biochemical Perturbations
There is currently no direct scientific evidence available to describe the interactions of 2-amino-4-phenylbutanamide with nucleic acids such as DNA or RNA. The fundamental principles of molecular interactions suggest that as an amino acid derivative, it could potentially engage in electrostatic interactions due to its amino group, and the phenyl group could be involved in hydrophobic or π-stacking interactions with the bases of nucleic acids. However, without experimental data from techniques like NMR spectroscopy, X-ray crystallography, or binding assays, any description of its interaction remains speculative.
Biochemical perturbations resulting from such interactions are therefore also uncharacterized. In broader contexts, small molecules that bind to nucleic acids can interfere with processes like DNA replication, transcription, and repair, or they can affect RNA stability and translation. For this compound, no such effects have been documented.
Modulation of Cellular Signaling Pathways and Gene Expression (e.g., Inflammatory Cytokine Regulation)
The impact of this compound on cellular signaling pathways and the subsequent regulation of gene expression is an area that requires further research. While amino acids and their analogs can influence key signaling pathways that govern cellular metabolism, growth, and inflammation, such as the mTOR and MAPK pathways, specific data for this compound is not available.
The regulation of inflammatory cytokines is a critical aspect of cellular signaling. In general, the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 is tightly controlled by signaling cascades, most notably the NF-κB pathway. While some amino-containing compounds have been shown to possess anti-inflammatory properties by modulating these pathways, there are no specific studies demonstrating that this compound has a similar effect. Therefore, any potential role in the regulation of inflammatory cytokine gene expression is currently unknown.
Table 1: Summary of Research Findings on the Molecular Interactions of this compound
| Interaction Type | Target Molecule | Experimental Evidence | Associated Biochemical Perturbations |
|---|
Table 2: Summary of Research Findings on the Cellular Signaling Modulation by this compound
| Signaling Pathway | Effect | Target Genes | Experimental Evidence |
|---|
Structure Activity Relationship Sar and Rational Design
Identification of Key Structural Features for Bioactivity
The biological profile of 2-Amino-4-phenylbutanamide and its derivatives is intrinsically linked to its core structural components. The spatial orientation of the amino group, the electronic properties of the phenyl ring, and the hydrogen-bonding capacity of the amide and amino groups are pivotal for molecular recognition and interaction with biological targets.
Influence of Stereochemistry and Chiral Configuration on Biological Function
Chirality is a paramount factor in the bioactivity of this compound derivatives. As with many biologically active molecules, the three-dimensional arrangement of substituents around the chiral carbon atom dictates the molecule's ability to bind effectively to specific receptors or enzyme active sites. Generally, different enantiomers of a chiral drug can exhibit significant differences in potency, efficacy, and even the nature of their pharmacological effect.
For instance, in studies of structurally related 2-substituted-3-phenylpropyl analogs, distinct enantioselectivity was observed for binding to biological transporters. In one such series, the (R)-enantiomer of a 2-amino-substituted analog demonstrated the highest affinity for the serotonin transporter (SERT) and displayed nearly equal potent affinity for the dopamine transporter (DAT). This highlights that the specific stereochemical configuration is crucial for optimal interaction with the target protein. It is a well-established principle that a stereoselective uptake or interaction mechanism is often responsible for the enhanced biological activity of one isomer over another.
Contributions of Phenyl Ring Substitution Patterns
The phenyl ring of this compound is a key feature that can be modified to modulate activity. Altering the substitution pattern on this aromatic ring can influence the compound's lipophilicity, electronic distribution, and steric profile, thereby affecting its binding affinity, selectivity, and pharmacokinetic properties.
Structure-activity relationship (SAR) studies on related scaffolds, such as 2-phenyl-4-aminoquinolines, have shown that the nature and position of substituents on an aromatic ring play a critical role in the potency of the compound. For example, introducing various electron-donating or electron-withdrawing groups can fine-tune the molecule's interaction with its biological target. While specific data on phenyl ring substitutions for this compound are not extensively detailed in the available literature, general principles suggest that such modifications are a viable strategy for analog optimization.
Role of Amino and Amide Moiety Modifications
The primary amine and carboxamide groups are fundamental to the bioactivity of the this compound scaffold, primarily through their ability to form hydrogen bonds. Modifications to these moieties can significantly alter a compound's biological profile.
Standard medicinal chemistry strategies for modifying amino groups include their conversion to secondary or tertiary amines through reductive alkylation, or altering their charge state via reaction with anhydrides. For the amide group, a common approach is N-alkylation or substitution. In SAR studies of related primary amino acid derivatives with anticonvulsant activity, it was found that these compounds had considerable structural flexibility at the terminal amide position, suggesting that modifications at this site can be made to optimize activity without abolishing it.
Bioisosteric Replacement Strategies for Analog Development
Bioisosteric replacement is a cornerstone of rational drug design, involving the substitution of one atom or group with another that possesses similar physical or chemical properties. This strategy is employed to enhance potency, improve selectivity, alter pharmacokinetic properties, or reduce toxicity.
For the this compound scaffold, several bioisosteric replacements can be envisioned. The amide bond, while crucial for target interaction, can be susceptible to enzymatic hydrolysis. Replacing it with more stable isosteres is a common tactic to improve metabolic stability and oral bioavailability.
Comparative Analysis with Related Heterocyclic Isosteres
Heterocyclic rings are frequently used as bioisosteres for amide groups because they can mimic the hydrogen bonding properties and conformation of the original amide while offering improved metabolic stability. Common heterocyclic replacements for an amide include oxadiazoles, triazoles, and oxazoles. For instance, the 1,2,4-oxadiazole ring is often employed as a nonclassical amide bioisostere that can mimic the planarity and dipole moment of the amide bond.
Furthermore, the entire α-amino acid moiety can be mimicked by certain heterocyclic systems. These nonclassical bioisosteres typically feature an aromatic ring fused to a lactam system, where the lactam carbonyl and an adjacent acidic function mimic the α-carboxylate, and the lactam nitrogen with the aromatic ring mimics the α-ammonium group. Similarly, the phenyl group can be replaced with bioisosteric heterocycles like thiophene, pyridine, or other aromatic systems to modulate the compound's properties.
This compound as a Privileged Medicinal Chemistry Scaffold
A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets through judicious modification. The this compound structure can be considered a privileged scaffold due to its inherent features that are common in bioactive molecules. It contains a chiral center, an aromatic ring, and hydrogen bond donors/acceptors, which are all key elements for molecular recognition.
Related scaffolds, such as 2-aminothiazole and 2-aminothiophene, are well-established as privileged structures in medicinal chemistry, forming the basis for a wide range of pharmacologically active agents. For example, the 2-amino-4-phenylthiazole scaffold has been used to develop novel anticancer agents. A novel scaffold based on 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids was recently identified for developing inhibitors of glutamine transport, demonstrating the utility of the core aminobutanoic acid structure in generating potent and specific inhibitors. The versatility of the this compound core allows for the generation of diverse chemical libraries, making it an attractive starting point for drug discovery programs targeting a variety of diseases.
Scaffold-Based Drug Design Principles
Scaffold-based drug design is a cornerstone of modern medicinal chemistry, focusing on the identification and optimization of a core molecular structure, or scaffold, that is responsible for a compound's biological activity. The central idea is that a common structural framework can be decorated with various functional groups to modulate potency, selectivity, and pharmacokinetic properties. In the context of this compound, this molecule itself represents a simple yet promising scaffold.
The this compound scaffold can be dissected into several key components that are amenable to modification: the primary amide, the chiral center at the alpha-carbon, the amino group, and the phenyl group attached to the butyl chain. Each of these points offers an opportunity for chemical modification to explore the structure-activity relationships (SAR). The goal of scaffold-based design is to systematically alter these components to enhance the desired biological effect.
A critical aspect of this approach is the concept of "privileged scaffolds," which are molecular frameworks that are capable of binding to multiple biological targets. While it is not definitively established that this compound is a privileged scaffold, its structural motifs, including the phenylethylamine and amino acid amide substructures, are present in numerous biologically active molecules. This suggests that the this compound core could serve as a valuable starting point for the development of novel therapeutic agents.
The process of scaffold-based design typically begins with a "hit" compound, identified through screening, which possesses the desired biological activity, albeit often with low potency. The scaffold of this hit is then identified, and a systematic exploration of chemical space around this core is initiated. For the this compound scaffold, this would involve the synthesis of a series of analogs where each point of diversity is systematically varied. The biological activity of these analogs is then assessed to build a comprehensive SAR profile. This data-driven approach allows medicinal chemists to understand which structural features are critical for activity and to design more potent and selective compounds.
The following table illustrates the key structural components of the this compound scaffold and potential points for modification in a scaffold-based drug design approach.
| Scaffold Component | Potential Modifications | Rationale for Modification |
| Primary Amide | Secondary amides, tertiary amides, esters, ketones, sulfonamides | To explore hydrogen bonding interactions and improve metabolic stability. |
| Amino Group | Secondary amines, tertiary amines, amides, carbamates | To modulate basicity, hydrogen bonding capacity, and target engagement. |
| Phenyl Group | Substituted phenyl rings (e.g., with halo, alkyl, alkoxy groups), replacement with other aromatic or heteroaromatic rings | To probe hydrophobic and electronic interactions with the target protein. |
| Butyl Chain | Variation in length, introduction of rigidity (e.g., double bonds, rings), branching | To optimize the spatial orientation of the phenyl group and other functionalities. |
Strategies for Combinatorial Library Synthesis and Scaffold Diversification
Combinatorial chemistry is a powerful set of techniques used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. ajrconline.org This approach is particularly well-suited for the exploration of SAR in a scaffold-based drug design program. For the this compound scaffold, combinatorial synthesis would enable the efficient generation of a diverse library of analogs for biological screening.
One common strategy for combinatorial synthesis is solid-phase synthesis, where molecules are built on a solid support, such as a resin bead. ajrconline.org This allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and excess reagents can be washed away. The "split-and-pool" synthesis method is a powerful combinatorial technique that can be used to generate a large library of compounds from a small number of building blocks.
To create a combinatorial library based on the this compound scaffold, one could envision a synthetic route where the core is assembled from three or more building blocks. For instance, a protected amino acid (Building Block A), a phenyl-containing component (Building Block B), and an amine (Building Block C) could be coupled in a stepwise fashion. By using a variety of different building blocks at each step, a large and diverse library of compounds can be generated.
The table below outlines a hypothetical combinatorial library synthesis for this compound analogs, illustrating the concept of scaffold diversification.
| Building Block | Component | Examples of Diversity Elements |
| A | Protected Amino Acid | Boc-Alanine, Boc-Valine, Boc-Leucine, Boc-Phenylalanine |
| B | Phenyl-containing Moiety | Phenylacetic acid, 3-Chlorophenylacetic acid, 4-Methoxyphenylacetic acid, Naphthylacetic acid |
| C | Amine | Ammonia (B1221849), Methylamine, Ethylamine, Cyclopropylamine |
Scaffold diversification goes beyond simple substitution of functional groups and involves more significant modifications to the core structure itself. This can include changing the ring systems, altering the connectivity of the atoms in the scaffold, or introducing new functional groups that fundamentally change the shape and properties of the molecule. For the this compound scaffold, diversification could involve replacing the phenyl group with a different aromatic system, cyclizing the butyl chain to form a constrained analog, or incorporating the amino and amide groups into a heterocyclic ring.
For example, a library of 1,4-benzodiazepine derivatives was constructed from three components: 2-aminobenzophenones, amino acids, and alkylating agents. nih.gov This demonstrates how a core scaffold can be systematically modified to generate a diverse library of compounds for biological evaluation. nih.gov Similarly, a library of highly functionalized pyrrolidines has been prepared on a beaded polymeric support, showcasing the power of combinatorial synthesis in generating complex molecular architectures.
The ultimate goal of these strategies is to explore a wide range of chemical space around the initial scaffold to identify compounds with improved therapeutic properties. The combination of rational design principles and high-throughput synthesis and screening allows for a more efficient and effective drug discovery process.
Computational and Theoretical Studies in Research
Molecular Docking and Ligand-Target Binding Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for screening virtual libraries of compounds against a specific protein target.
A hypothetical docking study of 2-Amino-4-phenylbutanamide would involve preparing a 3D model of the compound and docking it into the binding site of a selected protein target. The results would be scored based on the predicted binding affinity, with lower binding energy values typically indicating a more stable protein-ligand complex. Such a study would produce data similar to what is presented in Table 1.
Table 1: Hypothetical Molecular Docking Scores for this compound Against Various Protein Targets This table is for illustrative purposes only, as specific data is not available.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Monoamine Oxidase B (MAO-B) | 2C65 | -7.8 | Tyr435, Gln206 |
| Catechol-O-methyltransferase (COMT) | 1H1D | -6.5 | Asp141, Asn170 |
| A2a Adenosine Receptor (A2aAR) | 3EML | -7.1 | Ile274, His250 |
Analysis of Hydrogen Bonding, Hydrophobic, and Pi-Stacking Interactions
Following the docking process, a detailed analysis of the intermolecular forces stabilizing the ligand-protein complex is essential.
Hydrogen Bonding: The amino (-NH2) and amide (-CONH2) groups of this compound are capable of forming hydrogen bonds with appropriate donor or acceptor residues in a protein's active site.
Hydrophobic Interactions: The phenyl ring and the butyl chain of the compound would likely engage in hydrophobic interactions with nonpolar amino acid residues like valine, leucine, and isoleucine.
Pi-Stacking Interactions: The aromatic phenyl ring could form pi-pi stacking or cation-pi interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the binding pocket, further stabilizing the complex.
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are used to understand the electronic properties of a molecule, which dictate its structure, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Applications for Geometrical and Spectroscopic Properties
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. A DFT analysis of this compound would involve optimizing its 3D geometry to find the most stable conformation. From this, properties like bond lengths, bond angles, and dihedral angles could be determined. Furthermore, DFT can predict spectroscopic data, such as IR and NMR spectra, which can be compared with experimental results for validation. Calculations of Frontier Molecular Orbitals (HOMO and LUMO) would provide insights into the molecule's chemical reactivity and kinetic stability.
In Silico Prediction of Potential Bioactivities and Pharmacokinetic Profiles
In silico tools are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. For this compound, these predictions would assess its drug-likeness. Software platforms can calculate physicochemical descriptors (e.g., molecular weight, logP) and predict its behavior in the human body, such as gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. These predictions help in identifying potential liabilities early in the drug discovery process.
Table 2: Illustrative In Silico ADMET Profile for this compound This table is for illustrative purposes only, as specific data is not available.
| Property | Predicted Value | Acceptable Range |
|---|---|---|
| Molecular Weight | 192.26 g/mol | < 500 |
| LogP | 1.5 | -0.4 to 5.6 |
| Hydrogen Bond Donors | 2 | ≤ 5 |
| Hydrogen Bond Acceptors | 2 | ≤ 10 |
| Human Intestinal Absorption | High | High |
| Blood-Brain Barrier Permeant | Yes | Yes/No |
| CYP2D6 Substrate | No | No |
| hERG I Inhibitor | No | No |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. An MD simulation of this compound, either free in solution or bound to a protein, would reveal its conformational flexibility and the stability of its interactions. This technique can show how the compound adapts its shape within a binding site and how the protein itself may change conformation upon binding. Analysis of the simulation trajectory can confirm the stability of key hydrogen bonds and hydrophobic contacts identified in molecular docking studies.
Advanced Analytical Methodologies for Research and Characterization
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of 2-Amino-4-phenylbutanamide. These methods provide detailed information about the connectivity of atoms, the chemical environment of specific nuclei, and the nature of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Methods)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both 1D (¹H and ¹³C) and 2D NMR experiments would be essential for complete structural assignment.
¹H NMR Spectroscopy: A ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The expected signals for this compound would include distinct resonances for the aromatic protons of the phenyl group, the methine proton at the chiral center (C2), the diastereotopic methylene protons of the butyl chain (C3 and C4), and the exchangeable protons of the primary amine and amide groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. This includes the carbonyl carbon of the amide, the carbons of the aromatic ring, the chiral C2 carbon, and the aliphatic carbons of the chain.
2D NMR Methods: To confirm connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be utilized. A COSY spectrum would establish proton-proton coupling relationships (e.g., between the protons on C2, C3, and C4), while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Values are estimates and can vary based on solvent and experimental conditions.)
| Atom Position | Spectrum Type | Predicted Chemical Shift (ppm) | Expected Multiplicity / Notes |
|---|---|---|---|
| C1 (C=O)NH₂ | ¹³C | ~175-180 | Carbonyl carbon |
| C2 (CH) | ¹³C | ~55-60 | Chiral center |
| C3 (CH₂) | ¹³C | ~30-35 | Aliphatic methylene |
| C4 (CH₂) | ¹³C | ~35-40 | Aliphatic methylene adjacent to phenyl |
| C-Aromatic | ¹³C | ~126-142 | Multiple signals for phenyl carbons |
| H-Aromatic | ¹H | ~7.1-7.3 | Multiplet |
| H2 (CH) | ¹H | ~3.5-4.0 | Triplet or Doublet of Doublets |
| H3 (CH₂) | ¹H | ~1.8-2.2 | Multiplet (diastereotopic) |
| H4 (CH₂) | ¹H | ~2.6-2.9 | Multiplet |
| NH₂ (Amine) | ¹H | Broad, variable | Singlet, exchanges with D₂O |
| NH₂ (Amide) | ¹H | Broad, variable (~7-8) | Two singlets, exchanges with D₂O |
Mass Spectrometry (HRMS, LC-MS, ESI-MS)
Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of this compound (C₁₀H₁₄N₂O) with high precision. This allows for the unambiguous determination of its elemental formula. The expected exact mass is approximately 178.1106 Da.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique suitable for polar molecules like amino acid derivatives. In positive ion mode, the compound would be detected as the protonated molecule [M+H]⁺ at m/z ≈ 179.1184. Tandem MS (MS/MS) experiments on this ion would induce fragmentation, providing structural insights. Common fragmentation pathways would likely involve the loss of ammonia (B1221849) (NH₃) from the protonated amine, loss of the amide group (•CONH₂), and cleavage along the butyl chain.
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry allows for the analysis of complex mixtures. An LC-MS system would first separate the target compound from any impurities or byproducts before it enters the mass spectrometer for detection and identification.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Ion | Predicted m/z | Proposed Identity/Loss |
|---|---|---|
| [M+H]⁺ | 179.1184 | Protonated molecular ion |
| [M+H - NH₃]⁺ | 162.0918 | Loss of ammonia |
| [M+H - H₂NCO]⁺ | 135.1017 | Loss of amide radical and H |
| [C₇H₇]⁺ | 91.0548 | Tropylium ion (from benzyl fragmentation) |
Vibrational Spectroscopy (FTIR) and Electronic Spectroscopy (UV-Vis)
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound would be characterized by distinct peaks corresponding to its primary amine, primary amide, phenyl ring, and aliphatic chain.
Table 3: Predicted Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Symmetric/Asymmetric Stretch | 3300-3500 (two bands) |
| Amide (N-H) | Symmetric/Asymmetric Stretch | 3100-3400 (two bands) |
| Aliphatic (C-H) | Stretch | 2850-3000 |
| Aromatic (C-H) | Stretch | 3000-3100 |
| Amide (C=O) | Stretch (Amide I band) | 1640-1690 |
| Amine/Amide (N-H) | Bend (Amide II band) | 1550-1650 |
| Aromatic (C=C) | Ring Stretch | 1450-1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the primary chromophore is the phenyl group. The spectrum would be expected to show absorptions in the UV region (around 250-270 nm) corresponding to the π → π* transitions of the aromatic ring.
Chromatographic Techniques for Purity Assessment and Enantiomeric Separation
Chromatographic methods are fundamental for separating this compound from other substances to assess its purity and, crucially, to separate its enantiomers.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
HPLC is the premier technique for determining the purity of non-volatile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed. The compound would be separated on a nonpolar stationary phase (like C18) using a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid or trifluoroacetic acid to improve peak shape.
For enantiomeric separation, a specialized chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are commonly used for this purpose. The differential interaction of the R- and S-enantiomers with the chiral phase allows for their separation into two distinct peaks, enabling the determination of enantiomeric purity or excess.
Table 4: Example HPLC Conditions for Analysis of this compound
| Parameter | Purity Analysis (RP-HPLC) | Enantiomeric Separation (Chiral HPLC) |
|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Chiral Stationary Phase (e.g., Chiralpak IA, IB) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Hexane/Isopropanol/Ethanol (Isocratic) |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV at ~254 nm | UV at ~254 nm |
| Column Temp. | Ambient or controlled (e.g., 30 °C) | Controlled (e.g., 25 °C) |
Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Derivatives
Due to its polarity and low volatility, this compound cannot be analyzed directly by Gas Chromatography (GC). It requires a chemical derivatization step to convert the polar amine (-NH₂) and amide (-CONH₂) groups into less polar, more volatile moieties. Common derivatization agents include silylating agents (e.g., BSTFA, MTBSTFA) or acylating agents (e.g., alkyl chloroformates).
Once derivatized, the compound can be separated on a GC column (typically a nonpolar phase like DB-5ms) and detected by a mass spectrometer. GC-MS provides excellent separation efficiency and allows for confident peak identification based on both retention time and the mass spectrum of the derivative, which will show characteristic fragmentation patterns. This technique is highly sensitive and is often used for quantitative analysis in complex matrices.
X-ray Diffraction Studies for Solid-State Structure and Chiral Confirmation
X-ray diffraction is a pivotal technique for elucidating the three-dimensional atomic and molecular structure of a crystalline solid. This methodology would be essential in confirming the solid-state structure and chirality of this compound.
Single Crystal X-ray Crystallography for Absolute Configuration
Single crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to unambiguously establish the spatial arrangement of its atoms. This would provide precise data on bond lengths, bond angles, and the conformation of the molecule in the crystalline state, ultimately confirming its stereochemistry.
Co-Crystallography for Ligand-Protein Complex Characterization
Co-crystallography is a powerful technique used to understand the interaction between a ligand, such as this compound, and its protein target. By crystallizing the protein with the ligand bound to its active site, X-ray diffraction can reveal the precise binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. This structural information is invaluable for structure-based drug design and for understanding the compound's mechanism of action at a molecular level.
Other Biophysical Techniques for Interaction Studies (e.g., NMR-based Fragment Screening)
A variety of other biophysical techniques are instrumental in characterizing the interaction of small molecules with their biological targets. Nuclear Magnetic Resonance (NMR)-based fragment screening, for instance, is a sensitive method to identify weak-binding fragments that can be optimized into more potent ligands. For this compound, NMR techniques such as saturation transfer difference (STD) NMR or chemical shift perturbation (CSP) mapping could provide valuable insights into its binding affinity and the residues involved in the interaction with a target protein.
Conceptual Role in Modern Drug Discovery Paradigms
2-Amino-4-phenylbutanamide as a Building Block for Complex Bioactive Molecules
This compound is a non-proteinogenic α-amino acid amide, a class of compounds that serves as a versatile scaffold in the synthesis of more complex and biologically active molecules. Its structure, featuring a chiral center, a primary amide, and a phenylbutyl side chain, provides several points for chemical modification, making it a valuable starting material in medicinal chemistry. The phenyl group can be substituted to modulate lipophilicity and introduce interactions with aromatic-binding pockets in target proteins. The amine and amide groups are amenable to a wide range of chemical transformations, allowing for the construction of diverse molecular architectures.
The primary utility of this compound as a building block lies in its ability to introduce specific pharmacophoric features into a molecule. The phenethylamino moiety is a common structural motif in many biologically active compounds, including neurotransmitters and alkaloids. By incorporating this scaffold, medicinal chemists can design novel compounds with the potential to interact with a variety of biological targets.
Table 1: Potential Bioactive Molecules Derived from this compound
| Derivative Class | Synthetic Strategy | Potential Biological Target |
|---|---|---|
| Substituted Piperidinones | Intramolecular cyclization | CNS disorders |
| N-acylated derivatives | Acylation of the primary amine | Protease inhibitors |
Integration into Peptide and Peptidomimetic Design
The incorporation of non-proteinogenic amino acids like this compound into peptides and peptidomimetics is a key strategy in modern drug design to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. The unique side chain of this compound can impart specific conformational constraints on the peptide backbone, leading to improved receptor affinity and selectivity.
Strategies for Incorporating Non-Proteinogenic Amino Acids
Several strategies are employed to incorporate non-proteinogenic amino acids such as this compound into peptide sequences. Solid-phase peptide synthesis (SPPS) is the most common method, where the protected amino acid is coupled to a growing peptide chain on a solid support. The use of orthogonal protecting groups allows for the selective deprotection and modification of the amino acid side chain, further expanding the chemical diversity of the resulting peptide.
Another approach is the use of chemoenzymatic methods, where enzymes are used to catalyze the formation of peptide bonds. This can offer high stereoselectivity and milder reaction conditions compared to purely chemical methods. The choice of strategy depends on the specific sequence and the desired properties of the final peptidomimetic.
Lead Compound Identification and Optimization Strategies
In the process of drug discovery, this compound and its derivatives can serve as starting points for the identification of new lead compounds. High-throughput screening of compound libraries containing such non-proteinogenic amino acid derivatives can identify initial hits with desired biological activity.
Once a lead compound is identified, medicinal chemists employ various optimization strategies to improve its potency, selectivity, and pharmacokinetic properties. For a lead compound based on the this compound scaffold, these strategies could include:
Side Chain Modification: Altering the phenylbutyl side chain to explore the structure-activity relationship (SAR) and improve binding affinity.
Amide to Ester Bioisosteric Replacement: Replacing the primary amide with an ester or other bioisosteres to modulate solubility and metabolic stability.
Stereochemical Control: Synthesizing and testing different stereoisomers to identify the most active enantiomer or diastereomer.
Table 2: Lead Optimization Strategies for this compound Derivatives
| Optimization Strategy | Objective | Example Modification |
|---|---|---|
| Structure-Activity Relationship (SAR) Studies | Enhance potency and selectivity | Introduction of substituents on the phenyl ring |
| Physicochemical Property Modulation | Improve solubility and permeability | N-alkylation or C-terminal modification |
Polypharmacology and Multi-Targeting Approaches in Chemical Synthesis
Polypharmacology, the concept of designing drugs that interact with multiple targets, has emerged as a promising strategy for treating complex diseases. The structural features of this compound make it a suitable scaffold for the development of multi-target ligands. By strategically modifying the molecule, it is possible to design compounds that can simultaneously modulate the activity of different proteins or pathways.
For instance, a derivative of this compound could be designed to inhibit two related enzymes in a signaling cascade, or to act as an agonist for one receptor and an antagonist for another. This multi-targeting approach can lead to enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance. The synthesis of such compounds often involves a modular approach, where different pharmacophores are linked to the central this compound scaffold.
Emerging Research Avenues and Future Prospects for 2 Amino 4 Phenylbutanamide Analogues
The scaffold of 2-Amino-4-phenylbutanamide serves as a foundational structure in medicinal chemistry, prompting extensive research into its derivatives for various therapeutic applications. The future of this chemical class is being shaped by innovative approaches in synthesis, mechanistic understanding, computational design, and the exploration of novel biological targets. These emerging avenues are poised to unlock the full therapeutic potential of advanced analogues, leading to the development of next-generation therapeutics with enhanced efficacy and specificity.
Q & A
Q. What synthetic methodologies are recommended for laboratory-scale production of 2-Amino-4-phenylbutanamide with high yield and purity?
- Methodological Answer : A multi-step synthesis involving amidation reactions is typically employed. Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt to react 4-phenylbutanoic acid derivatives with ammonia or protected amines.
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures purity.
- Optimization : Adjust reaction temperature (40–60°C) and solvent polarity (e.g., DMF or THF) to improve yield. Structural validation via techniques like NMR and MS is critical .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound in research settings?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and stereochemistry (e.g., δ 1.5–2.0 ppm for methylene groups adjacent to the amide).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 192.15).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% by area normalization).
Cross-reference with canonical SMILES and InChI keys for digital validation .
Q. What safety precautions are essential when handling this compound given its potential toxicity profile?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- Waste Management : Collect contaminated materials separately and dispose via approved hazardous waste protocols.
- Emergency Protocols : For skin contact, rinse immediately with water (15+ minutes); for eye exposure, use saline irrigation.
These protocols align with GHS hazard classifications for similar amines (e.g., skin sensitization, acute toxicity) .
Advanced Research Questions
Q. How can researchers systematically evaluate conflicting data on the biological activity of this compound across different studies?
- Methodological Answer : Conduct a systematic review following Cochrane guidelines:
- Literature Search : Use PubMed, Scopus, and Connected Papers with keywords like "this compound AND (kinase inhibition OR cytotoxicity)."
- Data Extraction : Tabulate IC₅₀ values, assay conditions (e.g., cell lines, incubation time), and statistical methods.
- Meta-Analysis : Apply random-effects models to reconcile variability (e.g., heterogeneity in dose-response curves).
This approach minimizes bias and clarifies mechanisms of action .
Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) for metabolism prediction.
- Quantitative Structure-Activity Relationship (QSAR) : Train models on logP, polar surface area, and hydrogen-bond donors to predict bioavailability.
- ADME Prediction Tools : SwissADME or ADMETlab2.0 estimate parameters like blood-brain barrier permeability.
Structural data (e.g., SMILES strings) enable accurate in silico simulations .
Q. What experimental strategies can minimize variability in synthetic batches of this compound?
- Methodological Answer :
- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR to detect intermediates.
- Design of Experiments (DoE) : Optimize variables (catalyst loading, solvent ratio) using response surface methodology.
- Batch Standardization : Use certified reference materials (CRMs) for calibration and validate purity via orthogonal methods (e.g., NMR + HPLC).
These strategies reduce variability to <5% RSD in yield and purity .
Notes on Evidence Utilization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
